
Alfuzosin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alfuzosin-d3 Hydrochloride is a deuterated form of Alfuzosin Hydrochloride, which is an alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, leading to urinary difficulties in men . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Alfuzosin due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 Hydrochloride involves multiple steps, starting from veratraldehyde. The nitration of veratraldehyde produces 6-nitroveratraldehyde, which is then oxidized to the corresponding acid. This acid undergoes halogenation with thionyl chloride, followed by amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. This compound is further reacted with appropriate reagents to introduce the deuterium atoms and form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted benzamides, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Therapeutic Applications
Benign Prostatic Hyperplasia (BPH)
Alfuzosin-d3 Hydrochloride is predominantly indicated for the treatment of lower urinary tract symptoms (LUTS) associated with BPH. The mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, facilitating improved urine flow and reduced symptoms such as urgency and nocturia.
- Efficacy : Clinical trials demonstrate that alfuzosin significantly improves urinary flow rates and reduces symptom scores on the International Prostate Symptom Score (IPSS). For instance, a study involving 839 men showed an average improvement of 38.5% in IPSS after two years of treatment with 10 mg daily doses .
- Safety Profile : Alfuzosin has a favorable safety profile, with common adverse effects being mild and including dizziness and postural hypotension. Notably, ejaculatory disorders are uncommon, occurring in only 0.3% of patients .
Pharmacokinetics and Dosage
Pharmacokinetic Properties
this compound exhibits a three-layered matrix formulation allowing for sustained release over 20 hours. This extended-release profile helps maintain therapeutic levels throughout the day, enhancing patient compliance .
- Dosage : The typical dosage for adults is 10 mg once daily. In patients with renal impairment, adjustments may be necessary due to altered clearance rates .
Research Applications
This compound is also utilized in research settings to explore its pharmacological effects beyond BPH:
- Studies on Cardiovascular Safety : Research indicates that alfuzosin does not significantly affect blood pressure in patients, making it a safer option for elderly patients or those on antihypertensive therapy .
- Impact on Sexual Function : Some studies suggest that alfuzosin may improve certain aspects of sexual function, including sexual drive and satisfaction .
Case Studies
Several case studies have documented the effectiveness and safety of this compound:
Study | Population | Dosage | Duration | Outcomes |
---|---|---|---|---|
Van Kerrebroeck et al., 2021 | 839 men with LUTS | 10 mg once daily | 2 years | Significant improvement in IPSS (-38.5%) and nocturia (-30%) |
Post-marketing surveillance (n=13,389) | Elderly patients with BPH | 2.5 mg t.i.d. | 3 months | High tolerance (89.7% completion), mild adverse effects primarily dizziness |
ALF-ONE study group | European men with severe LUTS | 10 mg once daily | 2 years | Sustained symptom relief observed within first two weeks |
Mechanism of Action
Alfuzosin-d3 Hydrochloride works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The compound also reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: Used for both BPH and hypertension.
Terazosin: Similar to Doxazosin, used for BPH and hypertension.
Uniqueness
Alfuzosin-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other alpha-1 adrenergic antagonists, Alfuzosin has a lower incidence of retrograde ejaculation, making it a preferred choice for many patients .
Biological Activity
Alfuzosin-d3 hydrochloride is a derivative of alfuzosin, an α1-adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Alfuzosin-d3 functions by selectively antagonizing the α1-adrenergic receptors located in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, alfuzosin-d3 induces relaxation of smooth muscle tissues, which leads to:
- Improved Urine Flow : Reduces bladder outlet obstruction.
- Decreased Urethral Pressure : Alleviates urinary symptoms associated with BPH.
- Reduced Bladder Instability : Enhances overall urinary function.
This mechanism helps alleviate lower urinary tract symptoms (LUTS) related to BPH, making it a valuable therapeutic agent in urology.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:
Parameter | Value |
---|---|
Bioavailability | Approximately 49% |
Peak Plasma Concentration (Cmax) | ~13.6 ng/mL |
Time to Cmax | ~8 hours |
Half-life | ~10 hours |
Protein Binding | 82-90% |
Metabolism | Hepatic (CYP3A4-mediated) |
Excretion | 69% in feces, 24% in urine |
Alfuzosin-d3 is well absorbed from the gastrointestinal tract and undergoes extensive hepatic metabolism. The primary metabolic pathways include oxidation and N-dealkylation, with metabolites being pharmacologically inactive.
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of this compound in managing LUTS due to BPH:
- Long-term Efficacy Study :
- Comparison with Other Treatments :
- Sexual Function Assessment :
Safety Profile
This compound is generally well tolerated among patients:
- Common Adverse Effects : Dizziness (3.1%), headache (4%), and mild postural hypotension.
- Ejaculatory Disorders : Reported at a low rate (0.3%), which is significantly lower than other α1-blockers.
- Cardiovascular Safety : Minimal impact on blood pressure, making it suitable for elderly patients or those on antihypertensive medications .
Case Studies
Several case studies highlight the practical application of alfuzosin-d3 in clinical settings:
- A study involving patients with severe LUTS showed that most patients experienced symptom relief within two weeks of starting treatment. The sustained improvement over two years emphasizes its long-term benefits .
- Another case highlighted a patient with concurrent cardiovascular issues who tolerated alfuzosin well without significant adverse effects, reinforcing its safety profile in vulnerable populations .
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.